N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl group and sulfonamide functionality but differs in the overall structure and applications.
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group, used in different chemical and pharmaceutical applications.
Uniqueness
N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H12F3NO3S |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-4-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H12F3NO3S/c1-19(16,17)15-9-5-2-7(11(12,13)14)6-10(9)18-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3 |
InChI Key |
SFOJSZWQPVJGQW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.